Journal Name:Journal of Rubber Research
Journal ISSN:1511-1768
IF:1.3
Journal Website:https://www.springer.com/materials/special+types/journal/42464
Year of Origin:1998
Publisher:
Number of Articles Per Year:19
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-06 , DOI:
10.1016/j.ijgfs.2023.100739
Abstract not available
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-19 , DOI:
10.1016/j.ijgfs.2023.100728
Social gastronomy is a topic studied in recent years, mainly due to the continuous emergence of organizations categorized within this concept during the economic crisis and pandemic caused by the COVID-19 virus. However, very little research has been done on the team associated with social gastronomy. And in Brazil, this movement has been growing in recent years, highlighting here in this work a social project in partnership with the university in a peripheral neighborhood of one of the largest metropolises in Brazil, Fortaleza. The Federal University of Ceará Social Gastronomy Program (Gastronomia Social UFC), an extension program of the Federal University of Ceará, promotes qualification courses for young people and adults, residents of the city of Fortaleza-CE, especially in the neighborhoods that make up the Grande Bom Jardim (Canindezinho, Bom Jardim, Siqueira, Granja Portugal, and Granja Lisboa), in communities whose population is prone to social risks, since this entire area has a high level of violence and a low HDI. Therefore, the present study aims to analyze the social impacts of the courses offered by the Social Gastronomy Program in People's Garden in 2019. The research was qualitative, quantitative, exploratory, and descriptive, carried out between February and March of 2021 through an electronic form with a sample of 51 students participating in the courses. The results showed that the courses promoted favorable social impacts for the community and provided opportunities to improve the quality of life, skills, and techniques in gastronomy, fulfilling a role commonly expected by the extension of the Federal University of Ceará.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-03-31 , DOI:
10.1016/j.ijgfs.2023.100719
IntroductionThe distribution of energy and nutrients in 4–6 daily meals may have beneficial health effects. The place where people have their meals is frequently identified as a determinant of food consumption.ObjectivesTo evaluate the influence of the place where university employees, have their meals on the adequacy of intermediate meals.MethodsData collection was carried out in face-to-face interviews, by a nutritionist that inquired individuals following a 24h recall. Only regular intake days were considered. 399 individuals were surveyed, and data collection was carried out in a Portuguese Public University in the north of Portugal. All ethical procedures were considered and an ethical committee approved the research. Statistical analysis was conducted using SPSS software.ResultsIt was observed a relationship between the place where first mid-afternoon meal (p = 0.004) and second mid-afternoon meal (p = 0.006) were eaten and the adequacy of its energy value. Either consumption at home or food brought from home contribute to a better adequacy of the energy value of meal evaluated.ConclusionThe place where intermediate meals were eaten seems to influence their adequacy. Reason why it is important to carry out awareness actions related to the topic at workplace, to promote the health and well-being of employees.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-07-05 , DOI:
10.1016/j.ijgfs.2023.100772
This study aimed to evaluate the changes during storage in the composition, texture, and starch digestibility of non-waxy Japonica rice varieties (cv. Yudai 21, Koshihikari, and Milky Queen) preferred by Japanese consumers. Stored grains were prepared by storing fresh grains at 30 °C for 6 months. Changes in pH of the rinse water and the color reaction of catalase activity showed a decrease in freshness and significant differences between varieties, between storage periods and by interaction. The total and resistant starch content decreased during storage and had significant correlations with pH and color reaction. Yudai 21 had higher surface adhesiveness, surface adhesion, and overall adhesiveness than Koshihikari with a similar apparent amylose (AA) content and Milky Queen with a lower AA content, regardless of storage. The equilibrium concentration of starch hydrolysis ranged from 84.1% to 94.9% with no significant difference and showed a significant correlation with pH (r = 0.78). The estimated glycemic index (eGI) was significantly affected by variety, with Koshihikari having the highest eGI and Yudai 21 having the lowest eGI, but was not affected by storage. Among the varieties, Yudai 21 was a suitable variety not only for fresh grains but also for stored grains, with high eating quality and low starch digestibility.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-28 , DOI:
10.1016/j.ijgfs.2023.100751
Abstract not available
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.ijgfs.2023.100785
The global increase in obesity rates has prompted the implementation of numerous nutritional policies and interventions aimed at improving dietary habits. This study proposes an innovative approach that can guide future research on promoting dietary health. Specifically, the present study investigates the impact of plating aesthetics on the evaluation of healthy and unhealthy foods by consumers from Eastern and Western cultural backgrounds. The study collected valid data from 181 Chinese participants and 177 participants from the USA. The results indicated that both Easterners and Westerners agreed that the healthy foods plated with classical aesthetics appeared healthier than those plated with expressive aesthetics. Furthermore, for healthy foods, Western participants expected classical aesthetics plating as tastier than expressive plating, whereas Eastern participants expected expressive aesthetics plating to be tastier than classical plating. In conclusion, the results suggest that the type of plating aesthetics can influence consumers’ evaluation of different foods, and this evaluation differs depending on cultural background. Thus, aesthetic plating may be an ally in the worldwide promotion of healthy eating when combining healthy food with an aesthetic plating design that maximizes food enjoyment for multicultural groups.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.ijgfs.2023.100781
The objective of this article is to evaluate the effects of geographical distance and age on the representations of traditional products using Maroilles cheese as a case study. To test the effect of these factors, we used a free word association task with nine groups of participants from different places in France, at three different distances from the Maroilles production area (Thiérache - 0 km, Lille - 80 km and Angers - 500 km) and three different ages (18–34, 35–54, >55 years old). Our study highlights that geographic proximity promotes information sharing by consumers and constitute a building block of knowledge acquisition. Finally, our study shows that geographical distance also plays a role on the valence of the terms associated with Maroilles cheeses suggesting the importance of the concept of local identity and ethnocentrism for artisanal products.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.ijgfs.2023.100784
Portulacaria afra (P. afra) is a highly adaptable edible wild-growing succulent plant known as Spekboom. It thrives in gardens and the wild in arid and semi-arid regions of Southern Africa. It has a pleasant and citrusy acidic flavour. The study determined the consumer liking and sensory profile of five Spekboom treatments (raw, blanched, oven-baked, stir-fried and steamed). Ninety-four panellists ranked it on a nine-point hedonic scale and selected sensory characteristics which best described the taste using the Check-All-That-Apply (CATA) assessment. The overall liking assessment showed the fresh sample was ‘neither liked nor disliked’ (5.06), while the other treatments were ‘disliked slightly’. The most frequently checked terms in the CATA assessment were “leafy appearance” (201) and sour taste (369). Agglomerative Hierarchical Clustering and External Preference Mapping indicated two clusters. Cluster 1 indicated the raw leaves as fresh, green, leafy, and crispy, while the second cluster preferred blanched, oven-baked, and steamed leaves with descriptors like sour, bitter, chewy, juicy and pungent. All the treatments, except stir-frying, appeared to be acceptable to consumers. Thus, this plant has an acceptable taste. It could assist in ensuring sustainable food security and reduce the vulnerability of rural and urban food-insecure households in Southern Africa.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-19 , DOI:
10.1016/j.ijgfs.2023.100750
Nowadays, there is an increasing interest in developing novel products that include ingredients that nourish and contribute to health. These food products need to possess unique sensory features that can differentiate them from existing ones, moreover considering that culinary creativity becomes an important part of the process of food product development. In this study, sweet potato (SP) was used as the main functional ingredient. This product is rich in bioactive compounds. However, this new product should be based on what consumers are looking for. For this purpose, a survey of 15 questions was conducted on 276 people in a local market from Aguascalientes, Mexico. The objective was to understand the use of SP and the expectations of new products with this ingredient. Results revealed that 26.45% of the surveyed people had never consumed SP and 54.71% of them like to consume stewed SP. Interestingly, 30.43% of the consumers would like to consume SP as a snack. As a result, cuisine professionals and innovators from Universidad Panamericana, Mexico, developed SP chips prepared with SP flour (36.86%), rice puree (40.86%), grasshopper powder (18%), salt (1.43%), sodium bicarbonate (1.88%) and sugar (0.94%). The process consisted of mixing, dehydrating, and insufflating stages. When the product was obtained, a sensory questionnaire was applied to consumers (n = 100), which consisted of an acceptability, a JAR, and a CATA test. The acceptability of the chip was 7.45 ± 2.25 on a 10-point basis. The consumers (82%) of them had never tried a value-added product made out of SP. The attributes considered significant by JAR are low in sweetness, sweet potato flavor and bread flavor; but high in salt, mouthfeel and flavor. In the CATA questionnaire, a list of 10 attributes was applied to individuals that were asked to endorse any relevant term which characterized the sample; from which, the ones that are relevant (α ≤ 0.05) are: spicy flavor, mouthfeel, sweet potato present, and mouth sensation. It was shown that the process of incorporating SP, rice and grasshoppers in a snack value-added product was promising.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-04-30 , DOI:
10.1016/j.ijgfs.2023.100729
Panis quadratus represents without doubt one of the most famous breads dated to the Roman period. The exceptional preservation of complete loaves both in Pompeii and Herculaneum enabled scholars, archaeologists and bakers around the world to reconstruct this particular type of bread, and put forward multiple proposals for how it could have been produced in the past. Whilst the contributions made until now are invaluable in many ways, this paper aims to highlight some of the key aspects that have been taken for granted, and propose alternative views for some of the stages in its elaboration. To achieve this aim, we first compile and critically revisit the available primary sources of data, including some of the key references to the panis quadratus found in ancient Roman literature, the available archaeological evidence related to bread making in Pompeii and the actual panis quadratus loaves preserved. We then interpret the empirical evidence taking into consideration the basic principles for bread-making, and using ethnographic information on traditional bread production. We conclude that, unlike most of the reconstructions done so far, the panis quadratus loaves from Pompeii would have been made with a stiffer dough than most contemporary reconstructions assume (probably due to low hydration); the use of a string to carve its characteristic horizontal groove would not have been necessary; and the baking process would have been shorter than previously assumed. Overall, this paper provides a revisited view of the chaîne opératoire for this particular type of bread, and sets the agenda for further research into this unique archaeological find.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | POLYMER SCIENCE 高分子科学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
22.10 | 8 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://www.springer.com/materials/special+types/journal/42464